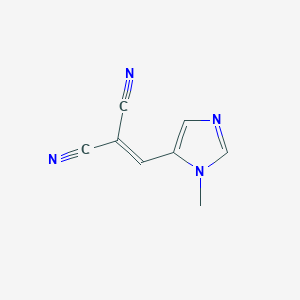![molecular formula C9H10N2O B12830854 2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
2-Ethyl-1H-benzo[d]imidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1H-benzo[d]imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-1H-benzo[d]imidazol-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of microbial enzymes or interaction with DNA in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazole: Lacks the ethyl group, making it less hydrophobic.
2-Methyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1H-benzo[d]imidazol-2-amine: Contains an amino group, altering its reactivity and biological activity.
Uniqueness
2-Ethyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of the ethyl group, which can influence its hydrophobicity, reactivity, and interaction with biological targets. This structural feature can enhance its potential in specific applications, such as drug development or material science.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-ethyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h3-6,12H,2H2,1H3 |
Clave InChI |
MBIMYYFPDBOTFN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2N1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)

![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)

![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)



![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)

![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)
